Ethyl 2-cyano-2-ethyl-3-methylhexanoate (CAS 100453-11-0), also known as ethyl 1-methylbutylcyanoacetate, is a sterically hindered, branched cyanoester utilized as a precursor in the industrial synthesis of pentobarbital and thiopental. Featuring a pre-installed 1-methylbutyl (sec-pentyl) group and an ethyl substituent at the alpha carbon, this compound is structurally configured for cyclocondensation with urea or thiourea. By employing a cyanoacetate backbone rather than a traditional malonate, it directs the synthesis through a 6-iminobarbiturate intermediate, which is subsequently hydrolyzed. This structural configuration allows pharmaceutical manufacturers to bypass the kinetic limitations and elimination side reactions inherent to secondary alkylation in standard pyrimidinedione synthesis [1].
Attempting to substitute Ethyl 2-cyano-2-ethyl-3-methylhexanoate with its direct malonate analog, diethyl ethyl(1-methylbutyl)malonate, fundamentally alters the synthetic process parameters and impurity profile. The 1-methylbutyl group is a bulky secondary alkyl substituent; in the standard malonate route, the final cyclocondensation with urea is sterically hindered, requiring excessive heating and strong bases that promote degradation and lower overall yields. Conversely, the cyanoacetate route undergoes cyclization to an iminobarbiturate more readily due to the higher electrophilicity of the nitrile group compared to an ester [1]. Furthermore, generic cyanoacetates lacking the exact 1-methylbutyl and ethyl substitutions will yield barbiturates with entirely different pharmacological durations (e.g., isoamyl yields amobarbital), making this exact CAS number non-interchangeable for pentobarbital-targeted workflows.
During the cyclocondensation step with urea, the nitrile group of Ethyl 2-cyano-2-ethyl-3-methylhexanoate exhibits higher electrophilicity compared to the ester group of a malonate. This allows the ring-closing reaction to proceed under milder ethoxide reflux conditions, generating the 6-iminobarbiturate intermediate with higher yield, whereas the dual-ester malonate analog suffers from severe steric hindrance caused by the secondary 1-methylbutyl group [1].
| Evidence Dimension | Reactivity toward urea cyclocondensation |
| Target Compound Data | Readily forms 6-iminobarbiturate intermediate under standard ethoxide reflux |
| Comparator Or Baseline | Diethyl ethyl(1-methylbutyl)malonate (requires extended high-temperature forcing conditions) |
| Quantified Difference | Bypasses the steric barrier of dual ester condensation, improving intermediate yield and reducing thermal degradation |
| Conditions | Urea condensation in sodium ethoxide/ethanol |
Allows manufacturers to achieve higher throughput and lower degradation profiles during the critical ring-closing step of barbiturate synthesis.
The 1-methylbutyl group is a secondary alkyl chain. Direct alkylation of a malonate with 2-bromopentane is kinetically slow and prone to E2 elimination, generating significant alkene byproducts. Ethyl 2-cyano-2-ethyl-3-methylhexanoate is typically synthesized via Knoevenagel condensation with 2-pentanone followed by hydrogenation, bypassing the S_N2 elimination bottleneck and ensuring a precursor free of mixed-halide impurities [1].
| Evidence Dimension | Elimination side reactions during precursor assembly |
| Target Compound Data | Synthesized via condensation/hydrogenation (0% E2 elimination risk) |
| Comparator Or Baseline | Direct alkylation of malonates with 2-bromopentane (significant E2 elimination to 2-pentene) |
| Quantified Difference | Complete elimination of alkene byproducts, increasing effective precursor purity |
| Conditions | Industrial precursor assembly (Knoevenagel/Hydrogenation vs SN2) |
Procuring the pre-assembled cyanoacetate eliminates the need for buyers to perform low-yield, elimination-prone secondary alkylations in-house.
The duration of action in barbiturates is dictated by the C5 alkyl substituents. Ethyl 2-cyano-2-ethyl-3-methylhexanoate provides the exact 1-methylbutyl configuration required to yield pentobarbital, a medium-duration agent (3-4 hours). Substituting this precursor with an isoamyl analog yields amobarbital, while an allyl substitution yields secobarbital, making generic substitution non-viable for targeted API production .
| Evidence Dimension | C5-alkyl substitution profile and resulting API duration |
| Target Compound Data | 1-methylbutyl group (yields pentobarbital, 3-4 hour duration) |
| Comparator Or Baseline | Isoamyl substitution (yields amobarbital, 4-6 hour duration) |
| Quantified Difference | Strict structural specificity for the sec-pentyl configuration |
| Conditions | Pharmacological target selection for API synthesis |
Procurement of this exact CAS number is mandatory for producing the medium-duration pentobarbital API, as in-class analogs yield entirely different drugs.
Ethyl 2-cyano-2-ethyl-3-methylhexanoate is the established starting material for the commercial production of pentobarbital. By utilizing the cyanoacetate route, manufacturers can drive the cyclocondensation with urea to form the 6-iminobarbiturate intermediate, which is subsequently hydrolyzed. This pathway is utilized over the malonate route to overcome steric hindrance and maximize API yield[1].
In veterinary and specialized medical applications, this compound is condensed with thiourea instead of urea to produce thiopental. The higher electrophilicity of the cyano group is advantageous here, as thiourea is generally less nucleophilic than urea, making the traditional malonate condensation prone to lower yields .
Analytical laboratories procure this compound specifically to synthesize 6-imino-5-ethyl-5-(1-methylbutyl)barbituric acid. This intermediate is officially recognized as Pentobarbital Impurity B in major pharmacopeias, making its controlled synthesis essential for developing stability-indicating assays and validating API purity profiles [1].